molecular formula C18H15FSi B1581888 Fluorotriphenylsilane CAS No. 379-50-0

Fluorotriphenylsilane

Cat. No.: B1581888
CAS No.: 379-50-0
M. Wt: 278.4 g/mol
InChI Key: UBGXLEFOIVWVRP-UHFFFAOYSA-N
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Description

Fluorotriphenylsilane, also known as triphenylfluorosilane, is an organosilicon compound with the molecular formula C₁₈H₁₅FSi. It is a colorless solid that is soluble in organic solvents. This compound is used in various chemical reactions and has applications in both research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorotriphenylsilane can be synthesized through the reaction of triphenylsilanol with hydrogen fluoride or by the reaction of triphenylsilane with a fluorinating agent such as tetra-n-butylammonium fluoride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Fluorotriphenylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, substitution with an alkoxide can yield triphenylsilyl ethers .

Scientific Research Applications

Fluorotriphenylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which fluorotriphenylsilane exerts its effects involves the transfer of the fluorine atom to various substrates. This transfer can occur through direct substitution or via a dissociative mechanism where the fluorine atom is first released and then reacts with the substrate. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Fluorotriphenylsilane can be compared with other similar compounds such as:

This compound is unique due to its high reactivity and ability to form strong carbon-fluorine bonds, making it valuable in various chemical syntheses and industrial applications .

Properties

IUPAC Name

fluoro(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H15FSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGXLEFOIVWVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059931
Record name Fluorotriphenylsilane
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Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

379-50-0
Record name 1,1′,1′′-(Fluorosilylidyne)tris[benzene]
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Record name Fluorotriphenylsilane
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Record name Silane, fluorotriphenyl-
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Record name Benzene, 1,1',1''-(fluorosilylidyne)tris-
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Record name Fluorotriphenylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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